molecular formula C12H22N2O4 B13898375 (R)-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

(R)-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid

Cat. No.: B13898375
M. Wt: 258.31 g/mol
InChI Key: DTPBLKDYIFKPAT-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is a compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a methyl group

Chemical Reactions Analysis

Types of Reactions

®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to remove the tert-butoxycarbonyl group.

    Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the N-tert-butoxycarbonyl group , and tert-butyl hydroperoxide for oxidation reactions . The reactions typically occur under mild conditions, such as room temperature, to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the N-tert-butoxycarbonyl group yields the corresponding amine, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed to reveal the active amine, which can then interact with its target. The molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-(Tert-butoxycarbonyl)-2-methylpiperazin-1-YL)acetic acid is unique due to its specific combination of a piperazine ring with a tert-butoxycarbonyl group and a methyl group.

Properties

Molecular Formula

C12H22N2O4

Molecular Weight

258.31 g/mol

IUPAC Name

2-[(2R)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid

InChI

InChI=1S/C12H22N2O4/c1-9-7-14(11(17)18-12(2,3)4)6-5-13(9)8-10(15)16/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m1/s1

InChI Key

DTPBLKDYIFKPAT-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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